Tyrosinase-IN-29

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

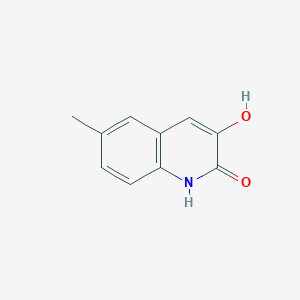

3-hydroxy-6-methyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)5-9(12)10(13)11-8/h2-5,12H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBIREFHPDVOQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Probing the Inhibition of Melanogenesis: A Technical Guide to the Mechanism of Action of Tyrosinase Inhibitors

Introduction

Tyrosinase is a critical copper-containing enzyme that plays a central, rate-limiting role in the biosynthesis of melanin (B1238610), the primary pigment responsible for coloration in skin, hair, and eyes.[1][2] It catalyzes the initial and essential steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2] The overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[2] Consequently, the inhibition of tyrosinase is a primary strategy in the development of agents for skin lightening and the clinical management of hyperpigmentation.[2] This technical guide provides a detailed overview of the mechanisms of action of tyrosinase inhibitors, methodologies for their evaluation, and the associated signaling pathways. While specific data for a compound designated "Tyrosinase-IN-29" is not available in the provided search results, this document will utilize established principles and data from known tyrosinase inhibitors to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Core Mechanisms of Tyrosinase Inhibition

Tyrosinase inhibitors can be classified based on their mode of interaction with the enzyme. The primary mechanisms include competitive, non-competitive, and mixed-type inhibition. A significant number of inhibitors also function by chelating the copper ions within the active site of the enzyme, which is essential for its catalytic activity.[2][3]

-

Competitive Inhibition: Competitive inhibitors typically possess a structural resemblance to the substrate (L-tyrosine or L-DOPA) and bind to the active site of the enzyme, thereby preventing the substrate from binding.[4] This type of inhibition can be overcome by increasing the substrate concentration.

-

Non-competitive Inhibition: Non-competitive inhibitors bind to a site on the enzyme distinct from the active site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding.

-

Mixed-type Inhibition: Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding affinity of the substrate (Km) and the maximum reaction velocity (Vmax).[3]

-

Copper Chelation: The active site of tyrosinase contains two copper ions that are crucial for its catalytic function.[1] Compounds with functional groups capable of chelating these copper ions, such as hydroxyl and ketone groups, can effectively inactivate the enzyme.[3]

Quantitative Analysis of Tyrosinase Inhibitors

The efficacy of tyrosinase inhibitors is quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The Ki value is a measure of the inhibitor's binding affinity to the enzyme. A lower IC50 or Ki value indicates a more potent inhibitor.

| Inhibitor Name | Source/Type | IC50 (µM) | Ki (µM) | Inhibition Type | Reference Compound |

| Compound 6f (4H-chromene-3-carbonitrile derivative) | Synthetic | 35.38 ± 2.12 | 16.15 | Competitive | Kojic Acid |

| Ethyl Acetate Fraction (from Abies numidica) | Natural Extract | 3.72 ± 1.04 (µg/mL) | - | - | Kojic Acid |

| n-Butanol Fraction (from Abies numidica) | Natural Extract | 20.42 ± 0.98 (µg/mL) | - | - | Kojic Acid |

| Kojic Acid | Standard Inhibitor | 25.23 ± 0.78 (µg/mL) | - | - | - |

| 2,4,2′,4′-tetrahydroxy-3-(3-methyl-2-butenyl)-chalcone (TMBC) | Natural (from Morus nigra) | - | 1 to 1.5 | Competitive | Kojic Acid |

Note: The IC50 values for the Abies numidica extracts are presented in µg/mL as reported in the source.[5]

Experimental Protocols for Evaluating Tyrosinase Inhibitors

The following protocols are adapted from established methods for assessing the efficacy of tyrosinase inhibitors in a cellular context, using the murine melanoma cell line B16-F10 as a model system.[2]

Preparation of Inhibitor Stock Solution

-

Objective: To prepare a concentrated stock solution of the tyrosinase inhibitor for subsequent experiments.

-

Procedure:

-

Dissolve the tyrosinase inhibitor (e.g., Tyrosinase-IN-18) in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).[2]

-

Aliquot the stock solution and store at -20°C or -80°C to maintain stability.[2]

-

Immediately before use, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium.[2]

-

Crucial Note: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to prevent solvent-induced cytotoxicity.[2]

-

Cell Viability Assay

-

Objective: To determine the cytotoxic profile of the inhibitor and establish a non-toxic concentration range for subsequent functional assays.

-

Procedure:

-

Seed B16-F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the tyrosinase inhibitor for 72 hours.

-

Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Melanin Content Assay

-

Objective: To quantify the effect of the inhibitor on melanin production in B16-F10 cells.

-

Procedure:

-

Seed B16-F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow for overnight adherence.[2]

-

Treat the cells with various non-toxic concentrations of the inhibitor for 72 hours.[2]

-

Wash the cells with phosphate-buffered saline (PBS), detach them with trypsin, and collect the cell pellet by centrifugation.[2]

-

Dissolve the cell pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.[2]

-

Measure the absorbance of the resulting supernatant at 405 nm.[2]

-

Quantify the melanin content relative to the total protein concentration of the cell lysate.

-

Cellular Tyrosinase Activity Assay

-

Objective: To measure the direct effect of the inhibitor on intracellular tyrosinase activity.

-

Procedure:

-

Seed B16-F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

-

Treat the cells with the inhibitor for 72 hours.

-

Wash the cells with PBS and lyse them in a buffer containing 1% Triton X-100.

-

Centrifuge the lysate to pellet debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

In a 96-well plate, mix equal amounts of the cell lysate with a solution of L-DOPA.

-

Incubate the plate at 37°C and monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm every 10 minutes for 1-2 hours.[2]

-

Calculate the tyrosinase activity from the initial linear slope of the absorbance curve and express it as a percentage of the activity in untreated control cells.[2]

-

Visualizing Mechanisms and Pathways

Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental workflows.

Caption: Simplified signaling pathway of melanogenesis.

Caption: Experimental workflow for evaluating tyrosinase inhibitors.

Caption: Mechanisms of tyrosinase inhibition.

References

- 1. Tyrosinase - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrosinase Inhibitory Ability and In Vitro, In Vivo Acute Oral and In Silico Toxicity Evaluation of Extracts Obtained from Algerian Fir (Abiesnumidica de Lannoy ex CARRIERE) Needles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Discovery and Synthesis of Potent Tyrosinase Inhibitors – A Case Study on Thiosemicarbazone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature does not contain information on a specific compound designated "Tyrosinase-IN-29". This technical guide therefore focuses on a well-characterized and potent class of synthetic tyrosinase inhibitors, the 2-benzylidenehydrazine-1-carbothioamides (thiosemicarbazones), to provide a representative and in-depth overview of the discovery, synthesis, and evaluation of novel tyrosinase inhibitors. We will use (2E)-2-[(4-nitrophenyl)methylidene]hydrazine-1-carbothioamide, a highly potent analogue, as a primary example.

Introduction to Tyrosinase and its Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial, rate-limiting role in the biosynthesis of melanin (B1238610).[1] This pigment is responsible for coloration in skin, hair, and eyes.[1] The enzymatic activity of tyrosinase is primarily twofold: the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[1] Consequently, inhibitors of tyrosinase are of significant interest in the cosmetic and pharmaceutical industries for skin lightening and treating hyperpigmentation.[1]

Discovery of Thiosemicarbazones as Tyrosinase Inhibitors

The discovery of 2-benzylidenehydrazine-1-carbothioamide derivatives as potent tyrosinase inhibitors has been driven by rational drug design and scaffold hopping approaches. Thiosemicarbazones are known to form stable chelates with metal ions, a key feature for inhibiting the copper-containing active site of tyrosinase. The general structure allows for diverse substitutions on the aromatic ring, enabling the exploration of structure-activity relationships (SAR) to optimize inhibitory potency.

One notable study designed and synthesized a series of 2-benzylidenehydrazine-1-carbothioamide molecules. Among these, (2E)-2-[(4-nitrophenyl)methylidene]hydrazine-1-carbothioamide emerged as a highly potent inhibitor of mushroom tyrosinase, demonstrating a significant increase in potency compared to the commonly used inhibitor, kojic acid.[1]

Logical Workflow for Inhibitor Discovery

Caption: Workflow for the discovery and validation of thiosemicarbazone-based tyrosinase inhibitors.

Synthesis

The synthesis of 2-benzylidenehydrazine-1-carbothioamide derivatives is typically achieved through a condensation reaction between a substituted benzaldehyde (B42025) and thiosemicarbazide (B42300).[2]

General Synthesis Scheme

Caption: General synthesis of 2-benzylidenehydrazine-1-carbothioamide derivatives.

Experimental Protocol: Synthesis of (2E)-2-[(4-nitrophenyl)methylidene]hydrazine-1-carbothioamide

-

Reaction Setup: A solution of 4-nitrobenzaldehyde (B150856) (10 mmol) in ethanol (50 mL) is prepared in a round-bottom flask.

-

Addition of Reagent: To this solution, thiosemicarbazide (10 mmol) is added.

-

Reflux: The reaction mixture is heated to reflux and stirred for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation and Filtration: After completion of the reaction, the mixture is cooled to room temperature, leading to the precipitation of the product. The solid product is collected by filtration.

-

Washing and Drying: The precipitate is washed with cold ethanol to remove any unreacted starting materials and then dried under vacuum to yield the pure product.

Data Presentation

The inhibitory effects of a series of 2-benzylidenehydrazine-1-carbothioamide derivatives against mushroom tyrosinase are summarized below.

| Compound ID | Substitution on Phenyl Ring | IC50 (µM) vs. Mushroom Tyrosinase | Inhibition Type | Reference |

| Lead Compound | 4-Nitro | 0.05 | Mixed | [1] |

| Analogue 1 | 4-Hydroxy | - | - | [3] |

| Analogue 2 | 4-(Dimethylamino) | - | - | [2] |

| Kojic Acid (Control) | - | ~6.4 (Varies) | Competitive | [1] |

Note: Specific IC50 values for all analogues are not always available in a single comparative study. The table presents data for the most potent compound and the parent scaffold.

Signaling Pathway

Tyrosinase inhibitors act on the melanin biosynthesis pathway. The simplified pathway is illustrated below.

Caption: Simplified melanin biosynthesis pathway and the point of inhibition.

Experimental Protocols

In Vitro Mushroom Tyrosinase Inhibition Assay

This assay is based on the DOPAchrome method.[4]

-

Reagents:

-

Mushroom Tyrosinase (e.g., 30 U/mL in phosphate (B84403) buffer).

-

L-DOPA (2.5 mM in phosphate buffer).

-

Phosphate Buffer (0.1 M, pH 6.8).

-

Test compound dissolved in DMSO.

-

-

Procedure:

-

In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

-

Add 140 µL of phosphate buffer.

-

Add 20 µL of mushroom tyrosinase solution and incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution.

-

Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

-

-

Calculation:

-

The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Cellular Melanin Content Assay in B16F10 Melanoma Cells

This assay quantifies the effect of the inhibitor on melanin production in a cellular context.[5]

-

Cell Culture:

-

Culture B16F10 mouse melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

-

Procedure:

-

Seed the cells in a 6-well plate at a density of 1x10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound for 48-72 hours. Alpha-MSH can be used to stimulate melanogenesis.

-

Wash the cells with PBS and harvest them by trypsinization.

-

Centrifuge the cell suspension to obtain a cell pellet.

-

Dissolve the pellet in 1N NaOH containing 10% DMSO at 80°C for 1 hour.

-

Measure the absorbance of the lysate at 405 nm.

-

-

Calculation:

-

The melanin content is normalized to the total protein content of the cells, which can be determined using a BCA protein assay kit.

-

In Vivo Zebrafish Depigmentation Assay

The zebrafish model is a powerful tool for in vivo screening of depigmenting agents due to its rapid development and visible pigmentation.[6][7]

-

Animal Model:

-

Wild-type zebrafish (Danio rerio) embryos.

-

-

Procedure:

-

Collect freshly fertilized embryos and maintain them in embryo medium at 28.5°C.

-

At 9-10 hours post-fertilization (hpf), add the test compound at various concentrations to the embryo medium. A vehicle control (e.g., DMSO) must be included.

-

Incubate the embryos until 48-72 hpf.

-

Observe the pigmentation of the embryos under a stereomicroscope and capture images.

-

-

Analysis:

-

The depigmenting effect can be quantified by measuring the pigmented area or the intensity of pigmentation using image analysis software.

-

The viability and any potential developmental toxicity of the compounds should also be assessed.[8]

-

Conclusion

The 2-benzylidenehydrazine-1-carbothioamide scaffold represents a promising class of synthetic tyrosinase inhibitors. Through rational design and chemical synthesis, highly potent compounds have been identified that demonstrate significant inhibitory activity in enzymatic, cellular, and in vivo models. The detailed protocols provided herein offer a framework for the discovery and evaluation of novel tyrosinase inhibitors for potential applications in dermatology and cosmetics.

References

- 1. A Series of Benzylidenes Linked to Hydrazine-1-carbothioamide as Tyrosinase Inhibitors: Synthesis, Biological Evaluation and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. revues.imist.ma [revues.imist.ma]

- 3. researchgate.net [researchgate.net]

- 4. 2.7.1. Anti-Tyrosinase Assay [bio-protocol.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Theoretical Exploring of a Molecular Mechanism for Melanin Inhibitory Activity of Calycosin in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Tyrosinase Inhibitors: A Technical Guide

Disclaimer: No publicly available scientific literature or data could be found for a specific compound designated "Tyrosinase-IN-29." This guide therefore provides a comprehensive overview of the general principles governing the structure-activity relationships (SAR) of tyrosinase inhibitors, drawing upon established classes of inhibitory compounds. The experimental protocols and data presented are representative of the field and are intended to serve as a foundational resource for researchers, scientists, and drug development professionals.

Introduction to Tyrosinase and Its Inhibition

Tyrosinase is a copper-containing enzyme that plays a critical, rate-limiting role in the biosynthesis of melanin (B1238610).[1][2] It catalyzes two key reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][4] Overproduction of melanin can lead to hyperpigmentation disorders, and tyrosinase is also responsible for undesirable browning in fruits and vegetables.[5][6] Consequently, the development of potent and specific tyrosinase inhibitors is a significant area of research in cosmetology, medicine, and food science.[7]

The active site of tyrosinase contains two copper ions (CuA and CuB), each coordinated by three histidine residues.[4] This dinuclear copper center is the primary target for most tyrosinase inhibitors. The mechanism of inhibition often involves one of two main strategies:

-

Competitive Inhibition: The inhibitor competes with the natural substrate (L-tyrosine or L-DOPA) for binding to the active site.

-

Copper Chelation: The inhibitor binds to the copper ions in the active site, rendering the enzyme catalytically inactive.

Many effective inhibitors utilize a combination of these mechanisms.

Structure-Activity Relationship (SAR) of Common Tyrosinase Inhibitors

The potency of a tyrosinase inhibitor is intrinsically linked to its chemical structure. The following tables summarize the SAR for several well-studied classes of tyrosinase inhibitors, providing a comparative view of their inhibitory activities.

Table 1: SAR of Flavonoids and Related Compounds

Flavonoids are a large class of natural polyphenolic compounds that exhibit significant tyrosinase inhibitory activity. Their effectiveness is largely dependent on the substitution pattern of their characteristic C6-C3-C6 backbone.

| Compound Class | Key Structural Features for High Activity | Example Compound | IC50 (µM) | Inhibition Type |

| Flavones | - Hydroxyl group at C-4' (mimics tyrosine) - Planar structure for active site binding | 7,8,4′-Trihydroxyflavone | 10.31 | Non-competitive |

| Flavanones | - 2,4-dihydroxyphenyl moiety (resorcinol) at B-ring | 7,2′,4′-Trihydroxyflavanone | ~2.18* | Competitive |

| Chalcones | - Resorcinol moiety (2,4-dihydroxyl groups) is crucial for potent inhibition.[4] | Butein | Potent | Mixed |

| Isoflavones | - Presence of hydroxyl groups enhances activity. | 2′-Hydroxygenistein-7-O-gentibioside | 50.0 | Competitive |

*Calculated based on being 21.56-fold more potent than kojic acid (IC50 ≈ 46.95 µM).[4]

Table 2: SAR of Other Prominent Tyrosinase Inhibitors

| Compound Class | Key Structural Features for High Activity | Example Compound | IC50 (µM) | Inhibition Type |

| Kojic Acid Derivatives | - Hydroxyl group at C-5 and ketone group at C-4 are essential for copper chelation.[6] | Kojic Acid | ~47 | Mixed |

| Hydroxycoumarins | - Hydroxyl group at C-3 is a potent inhibitor.[8] | 3-Hydroxycoumarin | Potent | Not specified |

| Thiosemicarbazones | - Thiocarbonyl sulfur and hydrazino nitrogen atoms allow for stable chelation of copper ions.[9] | (E)-2-(4-hydroxybenzylidene)hydrazine-1-carbothioamide | Potent | Not specified |

| Stilbenes | - Resveratrol and its analogs show inhibitory activity. Hydroxylation pattern is key. | Oxyresveratrol | Potent | Not specified |

Experimental Protocols

The following sections detail standardized methodologies for assessing tyrosinase inhibitory activity.

In Vitro Mushroom Tyrosinase Inhibition Assay

This is the most common preliminary screening assay due to the commercial availability and high homology of mushroom tyrosinase with its mammalian counterpart.[10]

Principle: The assay measures the ability of a test compound to inhibit the oxidation of a substrate (L-tyrosine or L-DOPA) to dopachrome (B613829), which can be quantified spectrophotometrically by measuring the absorbance at approximately 475-490 nm.[11][12][13]

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-Tyrosine or L-DOPA (substrate)

-

Phosphate (B84403) Buffer (e.g., 100 mM, pH 6.5-6.8)

-

Test Compounds

-

Positive Control (e.g., Kojic Acid)

-

Dimethyl Sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer (e.g., 1000-1500 U/mL).[12][14]

-

Prepare a substrate solution of L-tyrosine or L-DOPA (e.g., 1.5-2 mM) in phosphate buffer.[11][12]

-

Dissolve test compounds and kojic acid in DMSO to create stock solutions, then dilute to desired working concentrations with phosphate buffer. The final DMSO concentration in the reaction mixture should be kept low (e.g., <1%) to avoid enzyme denaturation.[14]

-

-

Assay Protocol (96-well plate format):

-

To each well, add:

-

Incubate the plate at a controlled temperature (e.g., 25-37°C) for 10-15 minutes to allow for enzyme-inhibitor interaction.[12][14]

-

Initiate the enzymatic reaction by adding 100 µL of the substrate solution (L-DOPA or L-tyrosine) to each well.[14]

-

Incubate for another 10-15 minutes at the same temperature.[12][14]

-

-

Measurement:

-

Calculation of Inhibition:

-

The percent inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the reaction without an inhibitor and A_sample is the absorbance in the presence of the test compound.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against a range of inhibitor concentrations.

-

Visualizations

The following diagrams illustrate key pathways and workflows relevant to tyrosinase inhibition research.

Caption: Melanin biosynthesis pathway and points of tyrosinase inhibition.

Caption: General workflow for screening and developing tyrosinase inhibitors.

References

- 1. Tyrosinase - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. biofor.co.il [biofor.co.il]

- 4. Screening and Structure–Activity Relationship for Selective and Potent Anti-Melanogenesis Agents Derived from Species of Mulberry (Genus Morus) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. 2.4. Tyrosinase Inhibition Assay [bio-protocol.org]

- 12. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Binding Site of Tyrosinase-IN-29 on Tyrosinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tyrosinase inhibitor Tyrosinase-IN-29, also identified as compound 5c or 7-Bromo-3-hydroxyquinolin-2(1H)-one. This compound is a potent inhibitor of mushroom tyrosinase (Agaricus bisporus), a key enzyme in melanin (B1238610) biosynthesis and a target for agents addressing hyperpigmentation. This document details the quantitative inhibitory data, a detailed experimental protocol for tyrosinase inhibition assays, and an analysis of the putative binding site based on molecular docking studies of analogous compounds.

Introduction to Tyrosinase and its Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanin production.[1] The overproduction of melanin can lead to various skin hyperpigmentation disorders. Consequently, the inhibition of tyrosinase is a primary strategy in the development of cosmeceuticals and therapeutics for these conditions. This compound has emerged as a significant inhibitor of this enzyme.

Quantitative Inhibitory Data

This compound is part of a series of 3-hydroxyquinolin-2(1H)-one derivatives synthesized and evaluated for their inhibitory activity against mushroom tyrosinase (abTYR). The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The quantitative data for this compound and its analogs from the study by Jacobs et al. (2024) are summarized in the table below.[1]

| Compound | Designation | IC50 (µM) |

| 7-Bromo-3-hydroxyquinolin-2(1H)-one | This compound (5c) | 6.11 |

| 3-Hydroxyquinolin-2(1H)-one | - | 2.52 |

| 5-Bromo-3-hydroxyquinolin-2(1H)-one | - | 5.35 |

| Kojic Acid (Reference Inhibitor) | - | 26.4 |

| Thiamidol (Reference Inhibitor) | - | 0.130 |

Table 1: IC50 values of this compound and related compounds against mushroom tyrosinase.

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

The following is a detailed methodology for a typical in vitro mushroom tyrosinase inhibition assay, based on established protocols. This procedure is designed to determine the IC50 value of a test compound.

3.1. Materials and Reagents

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound (or other test compounds)

-

Kojic Acid (positive control)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

3.2. Solution Preparation

-

Phosphate Buffer: Prepare a 50 mM phosphate buffer and adjust the pH to 6.8.

-

Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Substrate Solution: Prepare a stock solution of L-DOPA in phosphate buffer.

-

Test Compound Stock Solution: Prepare a stock solution of this compound in DMSO.

-

Positive Control Stock Solution: Prepare a stock solution of Kojic Acid in DMSO.

3.3. Assay Procedure

-

Compound Dilution: Create a series of dilutions of the test compound and positive control in DMSO.

-

Plate Preparation: In a 96-well microplate, add a specific volume of the test compound solution to the designated wells. For control wells, add the same volume of DMSO.

-

Pre-incubation: Add the mushroom tyrosinase solution to each well and pre-incubate the plate for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

-

Absorbance Measurement: Immediately measure the absorbance of the resulting dopachrome (B613829) at a specific wavelength (e.g., 475 nm) over a period of time using a microplate reader.

3.4. Data Analysis

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Binding Site on Tyrosinase

While the primary publication by Jacobs et al. (2024) on this compound was not available in its full text to visualize a specific molecular docking model, the binding site of similar inhibitors in mushroom tyrosinase (PDB ID: 2Y9X) is well-characterized. Molecular docking studies of other inhibitors provide strong evidence for the key interactions within the enzyme's active site.

The active site of tyrosinase contains a binuclear copper center, coordinated by several histidine residues. It is within this catalytic pocket that inhibitors like this compound are expected to bind.

4.1. Putative Binding Interactions

Based on molecular docking studies of other tyrosinase inhibitors, the binding of this compound is likely driven by a combination of interactions:

-

Chelation of Copper Ions: The hydroxyl and carbonyl groups of the 3-hydroxyquinolin-2(1H)-one scaffold are positioned to chelate the copper ions (CuA and CuB) in the active site. This interaction is critical for inhibiting the enzyme's catalytic activity.

-

Hydrogen Bonding: The inhibitor can form hydrogen bonds with amino acid residues in the active site.

-

Hydrophobic Interactions: The aromatic rings of the quinolinone structure can engage in hydrophobic and π-π stacking interactions with the side chains of histidine and other aromatic residues within the binding pocket.

Visualizations

5.1. Experimental Workflow

A generalized workflow for the screening of tyrosinase inhibitors.

5.2. Putative Binding Logic

A diagram illustrating the key putative interactions of this compound within the tyrosinase active site.

Conclusion

This compound is a potent inhibitor of mushroom tyrosinase with an IC50 value of 6.11 µM. Its 3-hydroxyquinolin-2(1H)-one scaffold is a promising pharmacophore for the design of novel tyrosinase inhibitors. While direct crystallographic or specific molecular docking data for this compound is not publicly available, analysis of related compounds strongly suggests that its inhibitory mechanism involves chelation of the active site copper ions and interactions with key amino acid residues. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this class of compounds for applications in dermatology and cosmetology.

References

In-Depth Technical Guide: Tyrosinase-IN-29 In Vitro Enzymatic Assay

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro enzymatic assay for Tyrosinase-IN-29, a potent tyrosinase inhibitor. This document outlines the core principles of the assay, detailed experimental protocols, and quantitative data presentation for effective evaluation of this compound.

Introduction to Tyrosinase and its Inhibition

Tyrosinase is a key, copper-containing enzyme that plays a crucial role in the biosynthesis of melanin (B1238610), the primary pigment in mammalian skin, hair, and eyes.[1][2] It catalyzes the initial and rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][3] Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, inhibitors of tyrosinase are of significant interest in the cosmetic and pharmaceutical industries for their potential as skin-lightening agents and treatments for hyperpigmentation.[4][5]

This compound, also identified as compound 5c, has emerged as a potent inhibitor of tyrosinase, making it a valuable tool for research in skin hyperpigmentation.[4][6][7][8]

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified, providing a benchmark for its efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

| Compound | Target Enzyme | IC50 Value | CAS Number | Molecular Formula |

| This compound | abTYR (likely mushroom tyrosinase) | 6.11 μM[4][6][7][8] | 408335-66-0[5][8] | C10H9NO2[1][3] |

Experimental Protocol: In Vitro Tyrosinase Enzymatic Assay

This section details a standard and widely adopted protocol for measuring the in vitro enzymatic activity of tyrosinase and assessing the inhibitory potential of compounds like this compound. The assay is based on the spectrophotometric measurement of dopachrome (B613829) formation from the oxidation of L-DOPA.[6]

Materials and Reagents

-

Mushroom Tyrosinase (e.g., from Sigma-Aldrich)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

This compound

-

Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)

-

Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~475-490 nm

Solution Preparation

-

Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amount of monobasic and dibasic potassium phosphate in deionized water and adjusting the pH.

-

Mushroom Tyrosinase Stock Solution: Dissolve mushroom tyrosinase in cold phosphate buffer to a concentration of 1000-2000 units/mL. Store on ice.

-

L-DOPA Stock Solution (2.5 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh before each experiment.

-

This compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).

-

Test Concentrations of this compound: Perform serial dilutions of the stock solution in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

Assay Procedure

-

Plate Setup:

-

Blank: 180 µL of phosphate buffer.

-

Control (No Inhibitor): 160 µL of phosphate buffer + 20 µL of tyrosinase solution.

-

Inhibitor Test: 160 µL of the desired concentration of this compound solution + 20 µL of tyrosinase solution.

-

-

Pre-incubation: Add the respective components (buffer, inhibitor/buffer, and enzyme solution) to the wells of a 96-well plate. Mix gently and pre-incubate at room temperature (or a specified temperature, e.g., 25°C) for 10 minutes.

-

Reaction Initiation: Add 20 µL of the L-DOPA solution to all wells to initiate the enzymatic reaction.

-

Absorbance Measurement: Immediately measure the absorbance of the wells at 475 nm using a microplate reader in kinetic mode. Record the absorbance every minute for a duration of 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula:

where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value by non-linear regression analysis.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the in vitro tyrosinase enzymatic assay for evaluating an inhibitor.

Caption: Workflow for the in vitro tyrosinase enzymatic assay.

Signaling Pathway Context

Tyrosinase is the rate-limiting enzyme in the melanogenesis pathway. Its inhibition directly impacts the production of melanin precursors.

Caption: Inhibition of the melanogenesis pathway by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Proteases/Proteasome | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemscene.com [chemscene.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Tyrosinase-IN-29: A Technical Guide on its Effects on Melanogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanogenesis, the complex process of melanin (B1238610) synthesis, is a critical area of study in dermatology and cosmetology. The overproduction of melanin can lead to hyperpigmentary disorders such as melasma and age spots. A key regulatory enzyme in this pathway is tyrosinase. Inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation.[1] This technical guide provides a comprehensive overview of Tyrosinase-IN-29, a novel tyrosinase inhibitor, focusing on its mechanism of action, experimental evaluation, and potential applications in melanogenesis research.

This compound, also identified as compound 5c in scientific literature, is a potent inhibitor of mushroom tyrosinase (Agaricus bisporus), with a reported half-maximal inhibitory concentration (IC50) of 6.11 μM.[1] This places it as a compound of significant interest for further investigation into its effects on melanogenesis.

Quantitative Data on Tyrosinase Inhibition

The inhibitory efficacy of this compound against mushroom tyrosinase has been quantified and compared with other known tyrosinase inhibitors. The available data is summarized in the table below.

| Compound | Target Enzyme | IC50 (μM) |

| This compound (compound 5c) | Agaricus bisporus Tyrosinase (abTYR) | 6.11 |

| Most Potent Derivative in Series | Agaricus bisporus Tyrosinase (abTYR) | 2.52 |

| Thiamidol (Reference Inhibitor) | Agaricus bisporus Tyrosinase (abTYR) | 0.130 |

| Kojic Acid (Reference Inhibitor) | Agaricus bisporus Tyrosinase (abTYR) | 26.4 |

| Data sourced from Jacobs et al. (2024).[1] |

Mechanism of Action

The precise kinetic mechanism of inhibition for this compound has not been detailed in publicly available literature. Generally, tyrosinase inhibitors can act through various mechanisms, including competitive, non-competitive, or mixed-type inhibition, often by chelating the copper ions within the enzyme's active site.[2] Further kinetic studies are required to elucidate the specific mode of action of this compound.

Experimental Protocols

While the specific, detailed protocol used for the evaluation of this compound is not fully available, a general methodology for a tyrosinase inhibition assay is provided below. This protocol is representative of standard methods used in the field.

In Vitro Tyrosinase Inhibition Assay (Spectrophotometric)

This assay measures the ability of a test compound to inhibit the oxidation of L-DOPA to dopachrome (B613829) by tyrosinase. The formation of dopachrome can be monitored by measuring the increase in absorbance at 475 nm.

Materials:

-

Mushroom Tyrosinase (from Agaricus bisporus)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare serial dilutions of this compound in phosphate buffer. A positive control, such as kojic acid, should also be prepared.

-

-

Assay in 96-Well Plate:

-

To each well, add a specific volume of the tyrosinase solution.

-

Add different concentrations of this compound or the positive control to the respective wells. For the negative control, add the solvent used to dissolve the inhibitor.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

-

Immediately begin monitoring the absorbance at 475 nm at regular intervals for a set duration using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance over time) for each concentration of the inhibitor.

-

Determine the percentage of tyrosinase inhibition for each concentration relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Cellular Effects on Melanogenesis

As of the latest available information, no studies have been published detailing the effects of this compound on melanogenesis in cellular models, such as B16F10 melanoma cells. Therefore, data regarding its impact on cellular tyrosinase activity and melanin content is not available. Research in this area would be a critical next step to validate its potential as a modulator of melanogenesis in a biological system.

Visualizations

Signaling Pathway of Melanogenesis

The following diagram illustrates the simplified signaling cascade leading to the expression of tyrosinase and subsequent melanin synthesis.

References

In-depth Analysis of Tyrosinase-IN-29: Cellular Uptake and Localization Not Documented in Publicly Available Research

A comprehensive review of publicly accessible scientific literature and databases reveals a significant lack of information regarding the cellular uptake, subcellular localization, and specific mechanism of action of the compound identified as Tyrosinase-IN-29. While the compound is cataloged as a potent tyrosinase inhibitor, detailed studies on its pharmacokinetics and pharmacodynamics at the cellular level appear to be unpublished or proprietary.

Currently, information on this compound is primarily available from chemical suppliers. These sources identify this compound, also referred to as compound 5c, as a potent inhibitor of mushroom tyrosinase with an IC50 value of 6.11 μM.[1] It is suggested for use in research related to skin hyperpigmentation.[1]

However, there is no available data from peer-reviewed studies detailing its transport across the cell membrane, its accumulation in specific organelles, or the signaling pathways it may influence upon entering a cell. Research into other tyrosinase inhibitors has sometimes explored these aspects, but no such studies were found for this specific compound.

Due to the absence of foundational research on the cellular behavior of this compound, it is not possible to provide the requested in-depth technical guide with quantitative data, detailed experimental protocols, or diagrams of signaling pathways and experimental workflows. The creation of such a document would require original research to be conducted to determine these properties.

For researchers, scientists, and drug development professionals interested in the potential of this compound, the initial steps would involve designing and executing studies to investigate its cellular permeability, subcellular distribution, and effects on cellular signaling cascades.

Hypothetical Experimental Workflow

Should research on this compound be undertaken, a general workflow for investigating its cellular uptake and localization could be conceptualized as follows. This diagram represents a standard approach to such a study and is not based on any existing data for this compound.

References

Preliminary Toxicity Screening of a Novel Tyrosinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity screening for a hypothetical novel tyrosinase inhibitor, designated as Tyrosinase-IN-XX. The information herein is compiled from established methodologies and publicly available data on various tyrosinase inhibitors, offering a framework for the initial safety assessment of new chemical entities targeting tyrosinase.

Introduction

Tyrosinase is a key enzyme in the melanin (B1238610) biosynthesis pathway, making it a prime target for therapeutic and cosmetic agents aimed at treating hyperpigmentation disorders.[1][2][3][4] While efficacy is a primary goal, a thorough evaluation of the toxicological profile is critical during the early stages of drug development to ensure safety. This guide outlines essential in vitro and in vivo preliminary toxicity screening protocols, data interpretation, and the elucidation of potential toxicity mechanisms.

Mechanism of Action and Potential for Toxicity

Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, a precursor of melanin.[1][2] Tyrosinase inhibitors can act through various mechanisms, including competitive, non-competitive, or mixed-type inhibition.[3][5] The generation of reactive oxygen species (ROS) and quinone species during tyrosinase activity can contribute to melanocyte toxicity.[6][7][8] Therefore, it is crucial to assess whether a tyrosinase inhibitor exacerbates these effects or possesses intrinsic cytotoxicity.

Signaling Pathway: Melanin Biosynthesis and Tyrosinase Inhibition

The following diagram illustrates the melanin biosynthesis pathway and the points of intervention for tyrosinase inhibitors.

In Vitro Toxicity Screening

In vitro assays are the first line of assessment for preliminary toxicity, providing rapid and cost-effective data on the potential of a compound to induce cellular damage.

Cytotoxicity Assays

Objective: To determine the concentration at which Tyrosinase-IN-XX induces cell death in relevant cell lines.

Experimental Protocol: MTT Assay

-

Cell Culture: Human melanoma cells (e.g., B16-F10) and normal human epidermal melanocytes (NHEM) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of Tyrosinase-IN-XX for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Solubilization: The formazan (B1609692) crystals formed are solubilized with a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 (half-maximal inhibitory concentration) is determined.

Data Presentation:

| Cell Line | Incubation Time (h) | Tyrosinase-IN-XX IC50 (µM) |

| B16-F10 | 24 | > 100 |

| 48 | 85.2 | |

| 72 | 62.5 | |

| NHEM | 24 | > 100 |

| 48 | > 100 | |

| 72 | 95.8 |

Genotoxicity Assays

Objective: To assess the potential of Tyrosinase-IN-XX to induce DNA damage.

Experimental Protocol: Ames Test

-

Bacterial Strains: Use multiple strains of Salmonella typhimurium with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537).

-

Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 mix) to detect metabolites that may be genotoxic.

-

Treatment: The bacterial strains are exposed to various concentrations of Tyrosinase-IN-XX.

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

-

Incubation and Counting: Plates are incubated for 48-72 hours, and the number of revertant colonies (his+ revertants) is counted.

-

Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Data Presentation:

| Strain | Metabolic Activation (S9) | Tyrosinase-IN-XX (µ g/plate ) | Revertant Colonies (Mean ± SD) | Fold Increase |

| TA98 | - | 0 | 25 ± 4 | 1.0 |

| 10 | 28 ± 5 | 1.1 | ||

| 100 | 30 ± 6 | 1.2 | ||

| + | 0 | 45 ± 7 | 1.0 | |

| 10 | 48 ± 8 | 1.1 | ||

| 100 | 52 ± 9 | 1.2 | ||

| TA100 | - | 0 | 150 ± 15 | 1.0 |

| 10 | 155 ± 18 | 1.0 | ||

| 100 | 160 ± 20 | 1.1 | ||

| + | 0 | 180 ± 22 | 1.0 | |

| 10 | 185 ± 25 | 1.0 | ||

| 100 | 190 ± 28 | 1.1 |

In Vivo Acute Oral Toxicity Screening

Objective: To determine the acute systemic toxicity of Tyrosinase-IN-XX after a single oral dose.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

-

Animal Model: Female Sprague-Dawley rats are used.

-

Dosing: A single animal is dosed at a starting dose (e.g., 2000 mg/kg).

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing: Based on the outcome (survival or death), the dose for the next animal is adjusted up or down by a constant factor.

-

Data Analysis: The LD50 (median lethal dose) is calculated using the maximum likelihood method. Clinical signs, body weight changes, and gross necropsy findings are recorded.

Data Presentation:

| Parameter | Observation |

| LD50 | > 2000 mg/kg |

| Clinical Signs | No signs of toxicity observed at 2000 mg/kg. |

| Body Weight | No significant changes in body weight compared to the control group. |

| Gross Necropsy | No abnormalities were observed in the organs. |

Experimental Workflow and Logic

The following diagram outlines the logical workflow for the preliminary toxicity screening of Tyrosinase-IN-XX.

Conclusion and Future Directions

The preliminary toxicity screening of Tyrosinase-IN-XX, based on the outlined in vitro and in vivo assays, suggests a favorable safety profile at the initial stages of development. The absence of significant cytotoxicity at concentrations well above the expected therapeutic range, coupled with a lack of genotoxic potential and low acute oral toxicity, supports its continued investigation.

Future studies should include repeated dose toxicity studies, safety pharmacology, and more comprehensive genotoxicity assessments to build a complete preclinical safety profile. Mechanistic studies to elucidate any potential off-target effects are also warranted. This structured approach to toxicity screening is essential for the successful and safe development of novel tyrosinase inhibitors for therapeutic or cosmetic applications.

References

- 1. biofor.co.il [biofor.co.il]

- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosinase - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Tyrosinase-catalyzed oxidation of rhododendrol produces 2-methylchromane-6,7-dione, the putative ultimate toxic metabolite: implications for melanocyte toxicity [pubmed.ncbi.nlm.nih.gov]

- 7. Tyrosinase exacerbates dopamine toxicity but is not genetically associated with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Tyrosinase-IN-29: A Technical Guide to Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential methodologies for evaluating the solubility and stability of Tyrosinase-IN-29, a potential tyrosinase inhibitor. The following sections detail experimental protocols, present illustrative data, and visualize key processes to support research and development efforts.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is critical for formulation development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| CAS Number | 408335-66-0 | [1] |

| Storage | Sealed in dry, 2-8℃ | [1] |

Solubility Assessment

Determining the solubility of this compound in various solvents is a critical early step in pre-formulation studies. This data informs the selection of appropriate vehicles for in vitro and in vivo testing.

Illustrative Solubility Data

The following table summarizes hypothetical solubility data for this compound in common solvents.

| Solvent | Solubility (mg/mL) | Method |

| Water | < 0.1 | Thermodynamic |

| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.1 | Thermodynamic |

| Dimethyl Sulfoxide (DMSO) | > 50 | Thermodynamic |

| Ethanol | 5 - 10 | Thermodynamic |

| Propylene Glycol | 1 - 5 | Thermodynamic |

| Polyethylene Glycol 400 (PEG 400) | 10 - 20 | Thermodynamic |

Experimental Protocols for Solubility Testing

This high-throughput method provides a rapid assessment of solubility under non-equilibrium conditions.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[2]

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the desired aqueous buffer (e.g., PBS, pH 7.4).[2]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 2 hours with gentle shaking.[2]

-

Measurement: Determine the turbidity of each well using a nephelometer or measure the absorbance at a specific wavelength (e.g., 620 nm) with a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.[2]

This method determines the solubility of a compound at equilibrium and is considered the gold standard.

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to vials containing different solvent systems.[2]

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[2]

-

Separation: Centrifuge or filter the samples to separate the undissolved solid.[2]

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

Solubility Testing Workflows

Stability Assessment

Evaluating the stability of this compound under various conditions is crucial to ensure its integrity and shelf-life.

Illustrative Stability Data

The following table provides a hypothetical summary of stability testing results for this compound.

| Condition | Incubation Time | Remaining Compound (%) | Degradation Products |

| pH Stability | |||

| pH 4.0 | 24 hours | 95 | Minor |

| pH 7.4 | 24 hours | 99 | None Detected |

| pH 9.0 | 24 hours | 85 | Major |

| Temperature Stability | |||

| 4°C (in solution) | 7 days | 98 | None Detected |

| 25°C (in solution) | 7 days | 90 | Minor |

| 40°C (in solution) | 7 days | 75 | Major |

| Photostability | |||

| Solid state, exposed to UV light | 14 days | 80 | Photodegradation Product A |

Experimental Protocols for Stability Testing

This assay evaluates the stability of this compound in solutions of varying pH.

Protocol:

-

Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4.0, 7.4, and 9.0).[2]

-

Sample Incubation: Dissolve this compound in each buffer at a known concentration and incubate at a constant temperature (e.g., 37°C).[2]

-

Time-Point Analysis: At specified time intervals (e.g., 0, 1, 6, 12, and 24 hours), withdraw an aliquot from each sample.[2]

-

Analysis: Immediately analyze the concentration of the remaining parent compound and any potential degradation products using a stability-indicating HPLC method.[2]

These studies assess the impact of temperature and light on the stability of this compound.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent. For photostability, also use the solid compound.

-

Storage Conditions:

-

Temperature: Store samples at various temperatures (e.g., 4°C, 25°C, 40°C) protected from light.

-

Photostability: Expose samples to a controlled light source (e.g., UV lamp) while maintaining a constant temperature.[2]

-

-

Time-Point Analysis: At predefined time points (e.g., 1, 7, 14 days), collect samples.

-

Analysis: Quantify the remaining this compound and any degradation products by HPLC.

Stability Testing Workflow

Tyrosinase Signaling Pathway in Melanogenesis

Tyrosinase is a key enzyme in the biosynthesis of melanin. Understanding its role in the melanogenesis pathway is crucial for contextualizing the mechanism of action of inhibitors like this compound. Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the oxidation of L-DOPA to dopaquinone.

References

Investigating the Novelty of Tyrosinase-IN-29: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase-IN-29, a novel synthetic compound, has emerged as a potent inhibitor of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and mechanism of action. Detailed experimental protocols for the evaluation of its inhibitory activity are presented, alongside a comparative analysis of its potency against related derivatives. This document aims to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic and cosmeceutical potential of this promising new molecule in the management of hyperpigmentation disorders.

Introduction

The regulation of melanin production is a critical area of research in dermatology and cosmetology. Hyperpigmentation disorders, such as melasma, post-inflammatory hyperpigmentation, and solar lentigines, are common conditions that can have a significant psychosocial impact. The primary enzymatic driver of melanogenesis is tyrosinase, a copper-containing enzyme that catalyzes the initial and rate-limiting steps in the melanin synthesis pathway. Consequently, the inhibition of tyrosinase is a principal strategy for the development of skin-lightening agents and treatments for hyperpigmentation.

This compound, identified as 6-bromo-3-hydroxyquinolin-2(1H)-one, is a recently developed small molecule that has demonstrated significant inhibitory activity against mushroom tyrosinase (abTYR). This guide delves into the scientific data surrounding this compound, providing a detailed examination of its novelty and potential applications.

Chemical Profile and Synthesis

Chemical Name: 6-bromo-3-hydroxyquinolin-2(1H)-one Synonyms: this compound, Compound 5c CAS Number: 1379330-67-2 Molecular Formula: C₉H₆BrNO₂ Molecular Weight: 240.05 g/mol

Synthesis Protocol

The synthesis of this compound (6-bromo-3-hydroxyquinolin-2(1H)-one) can be achieved through a multi-step process adapted from established methods for the preparation of substituted 3-hydroxyquinolin-2(1H)-ones. A plausible synthetic route is outlined below.

Step 1: Synthesis of 5-bromoisatin (B120047)

-

Reaction Setup: In a suitable reaction vessel, dissolve isatin (B1672199) in a minimal amount of a non-reactive solvent.

-

Bromination: Add a brominating agent (e.g., N-bromosuccinimide) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is worked up to isolate the 5-bromoisatin intermediate. This may involve filtration, washing, and drying of the product.

Step 2: Eistert Ring Expansion and Hydrolysis

-

Reaction Setup: In a one-pot reaction, dissolve the 5-bromoisatin intermediate in an appropriate solvent.

-

Ring Expansion: Treat the solution with diazomethane (B1218177) or a related reagent to facilitate the Eistert ring expansion, forming an intermediate ethyl ester.

-

Hydrolysis: Subsequent hydrolysis of the ester is carried out, typically under basic conditions.

-

Acidification and Purification: The reaction mixture is then acidified to precipitate the crude 6-bromo-3-hydroxyquinolin-2(1H)-one. The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography to yield the final product.

Mechanism of Action and Biological Activity

This compound functions as a direct inhibitor of the tyrosinase enzyme. The core structure, 3-hydroxyquinolin-2(1H)-one, is believed to chelate the copper ions within the active site of tyrosinase, thereby preventing the binding of its natural substrate, L-tyrosine, and subsequent enzymatic oxidation to L-DOPA and dopaquinone. This inhibition of the initial steps of melanogenesis leads to a reduction in melanin production.

Quantitative Data: Tyrosinase Inhibition

The inhibitory potency of this compound and its analogues against mushroom tyrosinase (abTYR) was evaluated in a recent study. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below for comparative analysis.

| Compound | IC₅₀ (µM) |

| 3-hydroxyquinolin-2(1H)-one | > 100 |

| 6-chloro-3-hydroxyquinolin-2(1H)-one | 3.45 |

| This compound (6-bromo-3-hydroxyquinolin-2(1H)-one) | 6.11 |

| 6-iodo-3-hydroxyquinolin-2(1H)-one | 2.52 |

| 7-chloro-3-hydroxyquinolin-2(1H)-one | 4.89 |

| 7-bromo-3-hydroxyquinolin-2(1H)-one | 5.23 |

| Kojic Acid (Reference Inhibitor) | 16.69 |

Data sourced from Jacobs et al., Bioorg Med Chem Lett. 2024.

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This protocol describes the in vitro assessment of tyrosinase inhibitory activity using L-DOPA as a substrate.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)

-

Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare serial dilutions of the test compounds in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a specific volume of the test compound solution to the designated wells.

-

Add a corresponding volume of the solvent to the control wells.

-

Add the mushroom tyrosinase solution to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the L-DOPA solution to all wells.

-

Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals for a set duration (e.g., 20 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound and the control.

-

Determine the percentage of tyrosinase inhibition using the following formula: % Inhibition = [ (Ratecontrol - Ratesample) / Ratecontrol ] x 100

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Melanin Content Assay in B16-F10 Melanoma Cells

This protocol outlines the procedure for measuring the effect of a test compound on melanin production in a cell-based model.

Materials:

-

B16-F10 murine melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements (e.g., 10% FBS, antibiotics)

-

Test compounds (e.g., this compound)

-

α-Melanocyte-stimulating hormone (α-MSH) (optional, as a positive control for melanogenesis stimulation)

-

1 N NaOH

-

Phosphate-buffered saline (PBS)

-

6-well plates

-

Spectrophotometer

Procedure:

-

Cell Culture and Treatment:

-

Seed B16-F10 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours). A vehicle control should be included.

-

-

Cell Lysis and Melanin Extraction:

-

After the incubation period, wash the cells with PBS and harvest them.

-

Lyse the cell pellets by adding 1 N NaOH and incubating at an elevated temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.

-

-

Quantification of Melanin:

-

Centrifuge the lysates to pellet any insoluble debris.

-

Measure the absorbance of the supernatant at 405 nm using a spectrophotometer.

-

Normalize the melanin content to the total protein concentration of each sample to account for differences in cell number.

-

Visualizations

Melanogenesis Signaling Pathway

Caption: Simplified signaling cascade of melanogenesis and the inhibitory action of this compound.

Experimental Workflow for Tyrosinase Inhibitor Screening

Caption: General workflow for the screening and evaluation of novel tyrosinase inhibitors.

Conclusion

This compound represents a significant advancement in the field of tyrosinase inhibitors. Its potent inhibitory activity, coupled with a synthetically accessible scaffold, makes it a compelling candidate for further preclinical and clinical development. The data presented in this guide underscore the novelty of this compound and provide a solid foundation for future research into its application for hyperpigmentation disorders. The detailed experimental protocols and comparative data offer a valuable resource for scientists working to validate and expand upon these initial findings.

Methodological & Application

Application Notes and Protocols for Tyrosinase Inhibitor (Tyrosinase-IN-29) in B16F10 Cells

For Research Use Only

Introduction

Tyrosinase is a key, copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin (B1238610), the primary pigment responsible for the coloration of skin, hair, and eyes.[1] It catalyzes the initial and rate-limiting steps in melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] The overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, inhibitors of tyrosinase are of significant interest in both the cosmetic and pharmaceutical industries as skin-lightening agents and for the management of hyperpigmentation.[1]

Tyrosinase-IN-29 is a potent inhibitor of tyrosinase, making it a valuable research tool for studies on melanogenesis.[1] This document provides detailed experimental protocols for evaluating the efficacy and mechanism of action of this compound in a cellular context using the B16F10 murine melanoma cell line, a well-established model for melanogenesis research due to its high melanin production.[1]

Mechanism of Action of Tyrosinase Inhibitors

Tyrosinase inhibitors can function through various mechanisms, including competitive, non-competitive, or mixed-type inhibition. Many inhibitors act by chelating the copper ions within the active site of the enzyme, which in turn blocks substrate binding and catalytic activity.[1] The protocols outlined below will enable researchers to determine the cytotoxic profile of this compound and its specific effects on cellular melanin production and tyrosinase activity.

Quantitative Data Summary

The following tables summarize representative quantitative data for the effects of this compound on B16F10 melanoma cells.

Table 1: Cytotoxicity of this compound on B16F10 Melanoma Cells

| Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Control) | 100 ± 5.2 |

| 1 | 98.5 ± 4.8 |

| 10 | 95.1 ± 5.5 |

| 25 | 89.3 ± 6.1 |

| 50 | 82.4 ± 5.9 |

| 100 | 70.2 ± 6.3 |

Table 2: Effect of this compound on Melanin Content and Tyrosinase Activity in B16F10 Cells

| Concentration (µM) | Relative Melanin Content (%) (Mean ± SD) | Relative Tyrosinase Activity (%) (Mean ± SD) |

| 0 (Control) | 100 ± 7.3 | 100 ± 6.8 |

| 1 | 85.2 ± 6.9 | 88.1 ± 7.1 |

| 10 | 60.7 ± 5.8 | 65.4 ± 6.2 |

| 25 | 41.3 ± 5.1 | 45.9 ± 5.5 |

| 50 | 25.8 ± 4.5 | 30.2 ± 4.9 |

Experimental Protocols

General Cell Culture and Maintenance of B16F10 Cells

-

Cell Line: B16F10 murine melanoma cells.[1]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[1]

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.[1]

Preparation of this compound Stock Solution

-

Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM).[1]

-

Store the stock solution in aliquots at -20°C or -80°C.[1]

-

Dilute the stock solution in the culture medium to the desired final concentrations immediately before each experiment.

-

Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[1]

Cell Viability Assay (MTT Assay)

This assay is designed to determine the cytotoxic effect of the inhibitor on B16F10 cells.[1]

-

Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[1]

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 48-72 hours.[1]

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.[1]

Melanin Content Assay

This assay quantifies the amount of melanin produced by the cells following treatment with the inhibitor.[1]

-

Seed B16F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[1]

-

Treat the cells with various concentrations of this compound for 72 hours.[1]

-

Wash the cells with PBS, detach them using trypsin, and centrifuge to obtain a cell pellet.[1]

-

Dissolve the cell pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.[1]

-

Express the results as a percentage of the melanin content in control cells.[1]

Cellular Tyrosinase Activity Assay

This assay measures the intracellular tyrosinase activity by monitoring the rate of L-DOPA oxidation.

-

Seed B16F10 cells (1 x 10⁵ cells/well) in a 6-well plate and treat with various concentrations of this compound for 48-72 hours.

-

Wash the cells with ice-cold PBS and lyse them in a buffer containing 1% Triton X-100.

-

Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to collect the supernatant.[1]

-

Determine the protein concentration of the supernatant.

-

In a 96-well plate, mix 80 µL of the cell lysate (containing an equal amount of protein for all samples) with 20 µL of 10 mM L-DOPA.[1]

-

Incubate at 37°C and measure the absorbance at 475 nm every 10 minutes for 1-2 hours to monitor the formation of dopachrome.[1][2]

-

Calculate the tyrosinase activity and express it as a percentage of the control.

Visualizations

Caption: Hypothesized mechanism of this compound action.

Caption: General workflow for cellular assays.

References

Application Notes and Protocols for Tyrosinase Inhibition Assay Using Tyrosinase-IN-29

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. It catalyzes the oxidation of L-tyrosine to L-DOPA, which is a precursor for melanin.[1][2] Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, inhibitors of tyrosinase are of great interest in the development of cosmetics and therapeutics for skin lightening and treating hyperpigmentation. Tyrosinase-IN-29 is a potent inhibitor of tyrosinase with an IC50 value of 6.11 μM.[3] This document provides a detailed protocol for performing a tyrosinase inhibition assay using this compound.

Principle of the Assay